Spectroscopic Data of N-phenylazetidine-3-sulfonamide: An In-depth Technical Guide
Spectroscopic Data of N-phenylazetidine-3-sulfonamide: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for N-phenylazetidine-3-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for the compound. The content is structured to offer not only the spectral data but also the underlying scientific rationale for the expected observations and the experimental protocols to acquire such data.
Introduction
N-phenylazetidine-3-sulfonamide is a small organic molecule featuring a strained four-membered azetidine ring, a phenyl group, and a sulfonamide functional group. The unique combination of these moieties imparts specific chemical and physical properties that are reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predicted data from validated computational models and analysis of structurally analogous compounds.
Molecular Structure and Key Features
The structural features of N-phenylazetidine-3-sulfonamide are key to interpreting its spectroscopic data. The molecule consists of:
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Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. The ring strain and the geometry of this ring significantly influence the chemical shifts of its protons and carbons in NMR spectroscopy.
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Phenyl Group: An aromatic ring directly attached to the nitrogen of the sulfonamide group. This group will exhibit characteristic signals in the aromatic region of the NMR spectrum and specific fragmentation patterns in mass spectrometry.
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Sulfonamide Group: A -SO₂NH- functional group, which is a key feature in many pharmaceutical compounds. This group has characteristic vibrational modes in IR spectroscopy and influences the electronic environment of the adjacent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of N-phenylazetidine-3-sulfonamide are detailed below. Predictions are based on computational algorithms and comparison with structurally similar compounds.[1][2]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 7.30 - 7.40 | d | 2H |
| Phenyl-H (meta) | 7.10 - 7.20 | t | 2H |
| Phenyl-H (para) | 7.00 - 7.10 | t | 1H |
| Azetidine-H (CH₂) | 3.80 - 4.00 | t | 4H |
| Azetidine-H (CH) | 3.40 - 3.60 | m | 1H |
| Sulfonamide-H (NH) | 8.00 - 9.00 | s (broad) | 1H |
Interpretation of ¹H NMR Spectrum:
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Aromatic Region (7.00 - 7.40 ppm): The protons on the phenyl ring are expected to appear in this region. The ortho protons are likely to be the most deshielded due to the inductive effect of the sulfonamide group. The meta and para protons will appear at slightly lower chemical shifts. The splitting patterns (doublet and triplets) arise from coupling with adjacent protons on the ring.
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Azetidine Ring Protons (3.40 - 4.00 ppm): The protons on the strained four-membered ring are expected to be in the upfield region compared to the aromatic protons. The two methylene groups (CH₂) will likely appear as a triplet due to coupling with the methine proton. The methine proton (CH) is expected to be a multiplet due to coupling with the adjacent methylene protons. The exact chemical shifts and coupling constants are sensitive to the ring conformation.
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Sulfonamide Proton (8.00 - 9.00 ppm): The proton on the sulfonamide nitrogen is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl-C (ipso) | 138 - 140 |
| Phenyl-C (ortho) | 120 - 122 |
| Phenyl-C (meta) | 128 - 130 |
| Phenyl-C (para) | 124 - 126 |
| Azetidine-C (CH₂) | 50 - 55 |
| Azetidine-C (CH) | 40 - 45 |
Interpretation of ¹³C NMR Spectrum:
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Aromatic Carbons (120 - 140 ppm): The six carbons of the phenyl ring will resonate in this region. The ipso-carbon (the carbon directly attached to the sulfonamide nitrogen) is expected to be the most downfield. The chemical shifts of the other aromatic carbons will vary based on their position relative to the sulfonamide substituent.
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Azetidine Ring Carbons (40 - 55 ppm): The carbons of the azetidine ring are expected to be in the upfield region. The methylene carbons (CH₂) will likely have a similar chemical shift, while the methine carbon (CH) will be at a slightly different shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-phenylazetidine-3-sulfonamide (C₁₀H₁₂N₂O₂S), the expected monoisotopic mass is approximately 224.06 g/mol .
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 225.067 |
| [M+Na]⁺ | 247.049 |
| [M-H]⁻ | 223.051 |
Interpretation of Mass Spectrum:
In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of N-phenylazetidine-3-sulfonamide is likely to proceed through several key pathways:
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Cleavage of the C-S bond: This would lead to the formation of fragments corresponding to the azetidine ring and the phenylsulfonamide moiety.
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Cleavage of the S-N bond: This would generate fragments of the phenyl group and the azetidine-3-sulfonyl group.
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Ring-opening of the azetidine ring: The strained four-membered ring can undergo ring-opening upon ionization, leading to various smaller fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (sulfonamide) | 3300 - 3400 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| S=O stretch (sulfonamide) | 1320 - 1360 (asymmetric) | Strong |
| S=O stretch (sulfonamide) | 1140 - 1180 (symmetric) | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| S-N stretch | 900 - 950 | Medium |
Interpretation of IR Spectrum:
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N-H Stretch: A medium intensity band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H bond in the sulfonamide group.
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C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring will be observed below 3000 cm⁻¹.
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S=O Stretches: The most prominent peaks in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, appearing around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.[3]
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C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will give rise to medium intensity bands in the 1450-1600 cm⁻¹ region.
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S-N Stretch: A medium intensity band corresponding to the S-N stretch is expected in the 900-950 cm⁻¹ region.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of N-phenylazetidine-3-sulfonamide.
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Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
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Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
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Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
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Data Processing and Analysis:
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Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase and baseline correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
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For the ¹H spectrum, integrate the peaks to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
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Mass Spectrometry
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Sample Preparation:
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Prepare a dilute solution of N-phenylazetidine-3-sulfonamide (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Further dilute the stock solution to a final concentration of 1-10 µg/mL.
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Instrument Setup and Data Acquisition:
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Use an electrospray ionization (ESI) source.
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Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature, to achieve a stable spray and maximize the signal intensity of the analyte.
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Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
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For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and inducing fragmentation.
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Data Analysis:
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Identify the molecular ion peak and its adducts (e.g., [M+Na]⁺).
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Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.
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Infrared Spectroscopy
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Sample Preparation:
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For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
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Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Alternatively, for a quick analysis, a small amount of the solid can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Instrument Setup and Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
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Place the sample pellet (or position the ATR crystal on the sample) in the IR beam.
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Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
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Conclusion
This technical guide provides a detailed overview of the predicted spectroscopic data for N-phenylazetidine-3-sulfonamide, encompassing NMR, MS, and IR techniques. The provided interpretations and experimental protocols offer a robust framework for the characterization of this molecule. While the data presented is predictive, it is grounded in the well-established principles of spectroscopy and the analysis of analogous structures, providing a reliable starting point for experimental investigations. The successful acquisition and interpretation of these spectra are crucial for any research or development involving N-phenylazetidine-3-sulfonamide.
References
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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SpectraBase. Wiley Science Solutions. [Link]
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NMRDB.org. An open-source database for NMR spectra. [Link]
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Wiley Spectra Lab. Wiley Science Solutions. [Link]
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Predict 13C carbon NMR spectra. NMRdb.org. [Link]
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Predict 1H proton NMR spectra. NMRdb.org. [Link]
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Mass Spectral Databases. Wiley Science Solutions. [Link]
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Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]
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ACS Style Quick Guide. ACS Publications. [Link]
